In-Depth Technical Guide: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
In-Depth Technical Guide: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
CAS Number: 153250-52-3
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a specialty chemical primarily utilized as a high-performance β-nucleating agent for isotactic polypropylene (iPP). Its incorporation into the polymer matrix induces the formation of β-crystals, leading to significant enhancements in the mechanical properties of the final product, including improved impact strength, toughness, and a lower ductile-to-brittle transition temperature. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and experimental protocols for its application and characterization, intended for researchers, scientists, and professionals in the field of polymer science and drug development.
Physicochemical Properties
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a white to off-white crystalline powder with a high melting point and thermal stability. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₂O₂ | [1] |
| Molecular Weight | 378.51 g/mol | [1][2] |
| CAS Number | 153250-52-3 | [1][2] |
| Melting Point | > 380 °C | [1] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 14.10 ± 0.20 | [2] |
| LogP (Predicted) | 5.74 | [2] |
Synthesis
The synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is typically achieved through a two-step process, starting with the formation of 2,6-naphthalenedicarbonyl dichloride from 2,6-naphthalenedicarboxylic acid, followed by an amidation reaction with cyclohexylamine.
Synthesis of 2,6-naphthalenedicarbonyl dichloride
A common method for the preparation of the intermediate 2,6-naphthalenedicarbonyl dichloride involves the chlorination of 2,6-naphthalenedicarboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and an excess of thionyl chloride.
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A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 2,6-naphthalenedicarbonyl dichloride can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
The final product is synthesized by the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.
Experimental Protocol:
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Dissolve 2,6-naphthalenedicarbonyl dichloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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In a separate flask, prepare a solution of cyclohexylamine (at least 2 molar equivalents) and a tertiary amine base such as triethylamine (to act as an HCl scavenger) in the same solvent.
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Add the cyclohexylamine solution dropwise to the cooled solution of 2,6-naphthalenedicarbonyl dichloride with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The crude N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield a crystalline solid.
Caption: Synthetic pathway for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.
Mechanism of Action as a β-Nucleating Agent
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide functions as a heterogeneous nucleating agent in isotactic polypropylene. Its mechanism of action involves the induction of β-form crystallites within the polymer matrix during the cooling and solidification process.
The needle-like crystalline structure of the nucleating agent provides a template for the epitaxial growth of iPP chains, specifically promoting the formation of the β-polymorph. This is in contrast to the more common α-polymorph that typically forms in the absence of a β-nucleating agent. The presence of both α and β crystalline forms can occur, and the ratio of these polymorphs is dependent on the concentration of the nucleating agent and the thermal history of the polymer.
Caption: Mechanism of β-nucleation in iPP by the subject compound.
Experimental Data
The effectiveness of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a β-nucleating agent is demonstrated by the changes in the crystallization behavior and mechanical properties of isotactic polypropylene.
Differential Scanning Calorimetry (DSC) Data
DSC is used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polypropylene samples. An increase in Tc indicates a more efficient nucleation process.
| Sample | Concentration of Nucleating Agent (wt%) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |
| Neat iPP | 0 | ~110-115 | ~160-165 |
| iPP + Nucleating Agent | 0.1 | ~120-125 | ~150-155 (β-peak), ~160-165 (α-peak) |
| iPP + Nucleating Agent | 0.3 | ~125-130 | ~150-155 (β-peak), ~160-165 (α-peak) |
Note: The presence of a distinct melting peak for the β-form around 150-155 °C is indicative of successful β-nucleation.
Mechanical Properties
The incorporation of the β-nucleating agent leads to a significant improvement in the impact strength of isotactic polypropylene.
| Sample | Concentration of Nucleating Agent (wt%) | Notched Izod Impact Strength (J/m) | Tensile Modulus (GPa) |
| Neat iPP | 0 | ~30-40 | ~1.2-1.5 |
| iPP + Nucleating Agent | 0.1 | ~80-100 | ~1.3-1.6 |
| iPP + Nucleating Agent | 0.3 | ~150-200 | ~1.4-1.7 |
Experimental Protocols
Sample Preparation for Polymer Analysis
Protocol:
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Dry the isotactic polypropylene resin and the N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide powder in a vacuum oven to remove any moisture.
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Pre-mix the desired amount of the nucleating agent with the iPP resin in a high-speed mixer.
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Melt-compound the mixture using a twin-screw extruder at a temperature profile suitable for iPP (typically 180-220 °C).
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Pelletize the extruded strands.
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The resulting pellets can be used for further processing, such as injection molding or film casting, to prepare samples for mechanical and thermal analysis.
Characterization of Nucleated Polypropylene
Differential Scanning Calorimetry (DSC):
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Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
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Heat the sample to a temperature above the melting point of iPP (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.
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Hold the sample at this temperature for a few minutes.
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Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition temperature to observe the crystallization peak (Tc).
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Reheat the sample at the same controlled rate to observe the melting peak(s) (Tm).
Wide-Angle X-ray Diffraction (WAXD):
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Prepare a thin film or a flat molded sample of the nucleated iPP.
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Mount the sample in a WAXD instrument.
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Collect the diffraction pattern over a 2θ range typically from 5° to 40°.
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Analyze the diffraction pattern to identify the characteristic peaks of the α- and β-crystalline forms of iPP. The β-form is characterized by a strong reflection at 2θ = 16.1°.
Safety Information
Conclusion
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a highly effective β-nucleating agent for isotactic polypropylene, offering a reliable method to enhance the mechanical performance of the polymer. This guide has provided a detailed overview of its properties, synthesis, and mechanism of action, along with experimental protocols for its application and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working on the development of advanced polymer materials.
